
2-(4-Ethylcyclohexyl)acetic acid
説明
2-(4-Ethylcyclohexyl)acetic acid is a chemical compound with the molecular formula C10H18O2 . It is also known as ketorolac, a non-steroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation.
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H18O2 . The InChI key for this compound is GLCIYJYIWHJAEJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 170.25 g/mol. It is stored at room temperature and is available in solid or liquid form .科学的研究の応用
Photophysical Properties of Platinum(II) Complexes
A study by Fuertes et al. (2012) explored the synthesis of new platinum(II) complexes using a ligand related to ethyl 2,6-diphenylisonicotinate, which shares structural similarities with 2-(4-Ethylcyclohexyl)acetic acid. These complexes displayed significant UV–vis absorptions and exhibited distinct noncovalent interactions in their solid-state structures (Fuertes et al., 2012).
Synthesis in Erythrina Alkaloids
Clair et al. (1950) investigated the hydrogenation of 2-cyclohexanone acetic acid ethyl ester oxime, which is structurally related to this compound. This study provided insights into the transformation of amino esters and contributed to the understanding of the synthesis of erythrina alkaloids (Clair et al., 1950).
Auxin Activity and Molecular Structure
Antolić et al. (2004) explored the auxin activity of 2-alkylindole-3-acetic acids, including compounds related to this compound. The study highlighted the borderline between strong and weak auxins and provided insights into the structural features affecting auxin activity (Antolić et al., 2004).
Asymmetric Michael Reaction
Takeda et al. (1981) researched the asymmetric Michael reaction involving optically active (2-nitrocyclohexyl)acetic acid, which has structural similarities to this compound. This study provided valuable insights into stereochemistry and reaction mechanisms (Takeda et al., 1981).
Discovery of New Cyclohexylacetic Acid Derivatives
Shen et al. (2013) isolated new cyclohexylacetic acid derivatives from Emilia sonchifolia, related to this compound. Their study emphasized the importance of natural products in discovering new chemical entities (Shen et al., 2013).
Antioxidant and Xanthine Oxidase Inhibitory Studies
Ikram et al. (2015) synthesized compounds using amino acid [1-(aminomethyl)cyclohexyl]acetic acid, structurally related to this compound. Their study focused on the antioxidant properties and xanthine oxidase inhibitory activities of these compounds (Ikram et al., 2015).
Safety and Hazards
作用機序
Target of Action
It’s known that acetic acid, a related compound, acts as an antimicrobial agent used to treat susceptible infections of the external auditory canal .
Mode of Action
For acetic acid, it is used locally, occasionally internally, as a counterirritant and also as a reagent .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant .
Action Environment
It is recommended to be stored sealed in a dry room temperature environment .
特性
IUPAC Name |
2-(4-ethylcyclohexyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h8-9H,2-7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCIYJYIWHJAEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



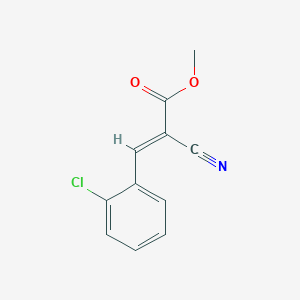
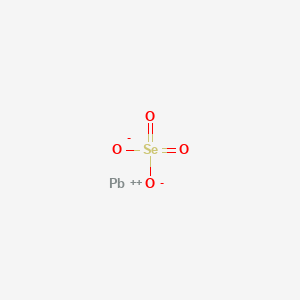

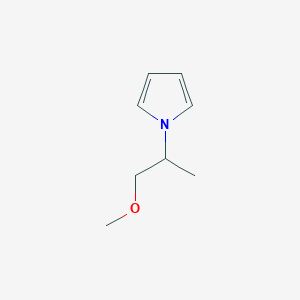


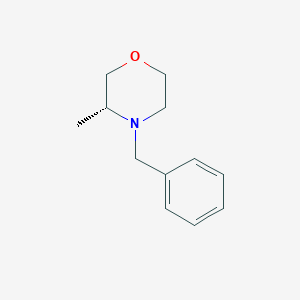
![5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]iMidazol-3-one](/img/structure/B3152885.png)


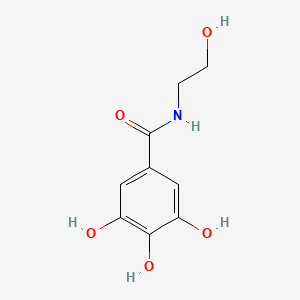

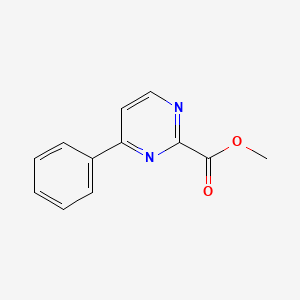
![1-Oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B3152929.png)